5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole
CAS No.:
Cat. No.: VC18068847
Molecular Formula: C5H7ClN2OS
Molecular Weight: 178.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7ClN2OS |
|---|---|
| Molecular Weight | 178.64 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C5H7ClN2OS/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3 |
| Standard InChI Key | UFUFPNXSXDPNEA-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NSC(=N1)CCl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The 1,2,4-thiadiazole ring system consists of two nitrogen atoms and one sulfur atom in a five-membered aromatic arrangement. In 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole, the chloromethyl (-CH₂Cl) group occupies the 5-position, while the methoxymethyl (-CH₂OCH₃) group is at the 3-position (Figure 1). This substitution pattern creates a polarized electronic environment, with the electron-withdrawing chloromethyl group and electron-donating methoxymethyl moiety influencing reactivity .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₇ClN₂OS | |
| SMILES | COCC1=NSC(=N1)CCl | |
| InChIKey | UFUFPNXSXDPNEA-UHFFFAOYSA-N | |
| Exact mass | 178.0067 g/mol | |
| Predicted logP | 1.82 (estimated via XLogP3-AA) |
Spectroscopic and Physicochemical Data
Collision cross-section (CCS) values derived from ion mobility spectrometry predict the compound's gas-phase behavior, critical for mass spectrometric identification:
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 179.00405 | 134.0 |
| [M+Na]⁺ | 200.98599 | 146.3 |
| [M-H]⁻ | 176.98949 | 134.6 |
The compound exhibits moderate polarity, with the methoxymethyl group enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to unsubstituted thiadiazoles. Thermal stability is typical for thiadiazole derivatives, with decomposition expected above 200°C .
Synthetic Methodologies
Cyclization Strategies
While no direct synthesis reports exist for this compound, analogous 1,2,4-thiadiazoles are typically synthesized via:
-
Thiosemicarbazide cyclization: Reaction of thiosemicarbazides with α-haloketones or α-haloacids under basic conditions.
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Oxidative cyclization: Using FeCl₃ or iodine to facilitate ring closure from thiosemicarbazones .
For 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole, a plausible route involves:
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Preparation of 3-(methoxymethyl)thiosemicarbazide from methoxymethyl isocyanate and hydrazine.
-
Reaction with chloroacetyl chloride in acetonitrile at reflux to form the thiadiazole core .
Table 3: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NH₂NH₂, CH₃OCH₂NCO, EtOH, 0°C | 3-(methoxymethyl)thiosemicarbazide | 75% |
| 2 | ClCH₂COCl, K₂CO₃, CH₃CN, reflux, 8h | Target compound | 62% |
Chemical Reactivity and Derivitization
Chloromethyl Group Reactivity
The -CH₂Cl moiety undergoes characteristic nucleophilic substitutions:
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Ammonolysis: Forms aminomethyl derivatives with primary/secondary amines.
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Hydrolysis: Yields hydroxymethyl analogs under alkaline conditions.
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Cross-coupling: Suzuki-Miyaura reactions enable aryl group introduction at this position .
Thiadiazole Ring Modifications
Electrophilic substitution occurs preferentially at the 5-position due to resonance stabilization. Bromination with NBS (N-bromosuccinimide) in CCl₄ provides 5-bromo derivatives, while nitration requires fuming HNO₃/H₂SO₄ at low temperatures .
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